(E)-N-[2-(4-Cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide
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Description
(E)-N-[2-(4-Cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
BenchChem offers high-quality (E)-N-[2-(4-Cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-[2-(4-Cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoinduced Oxidative Annulation
Research on photoinduced direct oxidative annulation involving compounds related to furan and thiophene demonstrates innovative synthetic pathways to highly functionalized polyheterocyclic compounds. These studies highlight the utility of such compounds in constructing complex molecular architectures without the need for transition metals and oxidants, leveraging the excited-state intramolecular proton transfer (ESIPT) phenomenon for the synthesis of analogues with significant structural complexity (Zhang et al., 2017).
Synthesis and Biological Study
Another area of application involves the synthesis and biological evaluation of triazole derivatives, such as those incorporating the furan-2-yl moiety. These studies report on novel heterocyclic compounds synthesized for potential antibacterial and antifungal activities, indicating the relevance of such structures in developing new antimicrobial agents (Patel et al., 2015).
Antibacterial, Antiurease, and Antioxidant Activities
Research also extends to the evaluation of antibacterial, antiurease, and antioxidant activities of triazole Schiff base and amine derivatives, suggesting the potential of these compounds in medicinal chemistry for the treatment or management of various diseases and conditions. This underlines the importance of triazole and related compounds in drug discovery and biological applications (Sokmen et al., 2014).
Advanced Organic Synthesis
Further studies on the synthesis of geminally activated nitro dienes involving furan and thiophene highlight advanced techniques in organic synthesis, offering pathways to novel compounds with potential application in various fields of chemistry and materials science (Baichurin et al., 2019).
properties
IUPAC Name |
(E)-N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-16(8-7-14-3-1-11-25-14)19-9-10-21-18(24)22(13-5-6-13)17(20-21)15-4-2-12-26-15/h1-4,7-8,11-13H,5-6,9-10H2,(H,19,23)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWRMFCLULZGBT-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C=CC3=CC=CO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)/C=C/C3=CC=CO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[2-(4-Cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide |
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